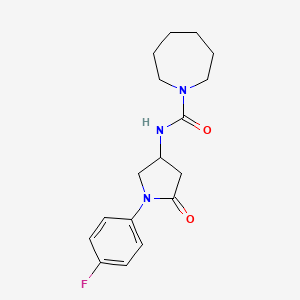

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

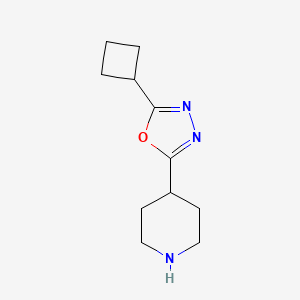

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide” is a complex organic compound. It contains a fluorophenyl group, a pyrrolidinone group, and an azepane carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the pyrrolidinone and azepane rings could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could influence its solubility and reactivity .Scientific Research Applications

Discovery and Development of Selective Met Kinase Inhibitors

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide is structurally related to compounds studied for their potential as Met kinase inhibitors. Such compounds have demonstrated significant efficacy in preclinical models of cancer, particularly in gastric carcinoma, and have progressed to clinical trials. For instance, Schroeder et al. (2009) discovered a potent Met kinase inhibitor with a similar structure, showing promise in tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).

Synthetic Methods and Structural Characterization

Research has also focused on the development of efficient synthetic methods for similar compounds. Zhou et al. (2021) established a high-yield synthetic method for a compound structurally similar to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021).

Neuroimaging Applications

Compounds with a similar structure have been explored in the field of neuroimaging. For instance, Choi et al. (2015) compared 18F-labeled compounds for their effectiveness in quantifying serotonin receptors in the human brain using positron emission tomography (PET) imaging (Choi et al., 2015).

Serotonin Receptor Antagonism

Furthermore, compounds structurally related to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide have been synthesized and evaluated as selective serotonin receptor antagonists, demonstrating potential therapeutic applications in treating conditions influenced by serotonin receptor pathways, as explored by Fujio et al. (2000) (Fujio et al., 2000).

Antidepressant and Nootropic Potential

In the realm of psychiatry, related compounds have been synthesized and assessed for their antidepressant and nootropic effects. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones, demonstrating potential as central nervous system active agents (Thomas et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)20-9-3-1-2-4-10-20/h5-8,14H,1-4,9-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFNFTNERAHBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)

![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)

![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)